![molecular formula C14H8O4 B587833 1,8-Dihydroxyanthraquinone-d6 CAS No. 1246816-27-2](/img/structure/B587833.png)
1,8-Dihydroxyanthraquinone-d6
Overview
Description
1,8-Dihydroxyanthraquinone, also known as Danthron or Chrysazin, is an orange-colored organic substance . It is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . It is used in some countries as a stimulant laxative . It is also a precursor for the important topical antipsoriatic drug anthralin .
Synthesis Analysis
Dantron has been prepared by several processes, including the alkaline hydrolysis of 1,8-dinitroanthraquinone, the caustic fusion of 1,8-anthraquinone-disulfonic acid, the diazotization of 1,8-diaminoanthraquinone followed by hydrolysis of the bisdiazo compound, the acid hydrolysis of 1,8-dimethoxyanthraquinone in glacial acetic acid-sulfuric acid, the alkaline hydrolysis of 1,8-anthraquinone-disulfonic acid using calcium oxide, and the reaction of 1,8-dinitroanthraquinone with sodium formate or potassium formate .Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxyanthraquinone is related to anthraquinone by the replacement of two hydrogen atoms by hydroxyl groups . The UV/vis spectrum of this compound depends on the nature and relative positions of auxochromic substituents on the basic skeleton .Chemical Reactions Analysis
1,8-Dihydroxyanthraquinone (1,8-DHAQ) is used as a redox mediator to transfer electrons from the electrode to the dye in a mediated two-electron process converting the water-insoluble dye into the water-soluble leuco form . It also plays a role in the selective removal of lead ions from aqueous solutions .Physical And Chemical Properties Analysis
1,8-Dihydroxyanthraquinone appears as red or reddish-yellow needles or leaves . It has a melting point range of 191 - 193 °C . It is very soluble in aqueous alkali hydroxides; soluble in acetone, chloroform, diethyl ether and ethanol; almost insoluble in water .Mechanism of Action
1,8-Dihydroxyanthraquinone (DHAQ) exhibits strong biological activities. It activates AMP-activated protein kinase (AMPK) and regulates lipid and glucose metabolism in vitro . It also has an impact on the imbalance of lipid metabolism via regulation of expression of CYP7A1 and 3-hydroxy-3-methylglutaryl coenzyme A reductase mRNA in hyperlipidemic mice .
Safety and Hazards
properties
IUPAC Name |
1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFLULOKWLNNW-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydroxyanthraquinone-d6 |
Synthesis routes and methods
Procedure details
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